![molecular formula C6H14ClNO2 B2782548 Methyl (2r)-2-(aminomethyl)butanoate hydrochloride CAS No. 2227795-38-0](/img/structure/B2782548.png)
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride
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Overview
Description
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, also known as gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mechanism of Action
Gabapentin hydrochloride is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This leads to a decrease in neuronal excitability and a reduction in pain signals.
Biochemical and Physiological Effects
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA in the central nervous system. It has also been shown to reduce the activity of the enzyme protein kinase C, which is involved in pain signaling. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating neuropathic pain.
Advantages and Limitations for Lab Experiments
Gabapentin hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. Another advantage is that it has a low toxicity profile, which makes it safe for use in animal models. However, one limitation is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the bloodstream. Another limitation is that it can have variable effects depending on the animal model and experimental conditions used.
Future Directions
There are a number of future directions for research on Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief. In addition, there is a need for further research to better understand the mechanism of action of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride and to identify new targets for drug development. Finally, there is a need for more research on the long-term effects of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride use, particularly in patients with epilepsy and chronic pain.
Synthesis Methods
Gabapentin hydrochloride can be synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with ammonia to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, which is then reacted with methyl chloroformate to form methyl (2r)-2-(aminomethyl)butanoate. The resulting compound is then treated with hydrochloric acid to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride.
Scientific Research Applications
Gabapentin hydrochloride has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anticonvulsant properties in animal models of epilepsy, making it a promising candidate for further research in this area.
properties
IUPAC Name |
methyl (2R)-2-(aminomethyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride |
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